molecular formula C9H15BrF3N3OSi B2748572 2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane CAS No. 2361634-55-9

2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane

Cat. No. B2748572
M. Wt: 346.223
InChI Key: DPWPXZDGPJQNHR-UHFFFAOYSA-N
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Description

The compound “2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a bromo and a trifluoromethyl group. Additionally, it has a methoxyethyl-trimethylsilane group attached to it .

Scientific Research Applications

Synthesis of Novel Heterocycles

This compound has been utilized in the synthesis of novel heterocycles, demonstrating the versatility of silyl heterocycles in chemical reactions. For instance, it has been employed in the creation of a new class of silyl heterocycles through reactions leading to the formation of various 2-silylated 1,3-dithiolanes, oxathiolanes, thiazolidines, and oxazolidines, showcasing its utility in expanding the chemical toolbox for the development of compounds with potential biological and material applications (Degl'Innocenti et al., 2007).

Advancements in Lithium-Ion Batteries

Research has also identified its potential in improving lithium-ion battery technology. Novel silane compounds, including variations of this chemical, have been synthesized and tested as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules demonstrated an ability to dissolve various lithium salts, contributing to the development of electrolytes with high lithium-ion conductivities and stability, indicating their promise for enhancing battery performance and longevity (Amine et al., 2006).

Nucleophilic Trifluoromethylation Reactions

The compound has also facilitated advancements in nucleophilic trifluoromethylation reactions. It has been used in Cu(I)-mediated nucleophilic trifluoromethylation reactions, offering a pathway to efficiently incorporate trifluoromethyl groups into various substrates. This process is significant for the synthesis of compounds with trifluoromethyl groups, which are of interest due to their influence on the biological activity of pharmaceuticals and agrochemicals (Kim & Shreeve, 2004).

properties

IUPAC Name

2-[[5-bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrF3N3OSi/c1-18(2,3)5-4-17-6-16-8(10)14-7(15-16)9(11,12)13/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWPXZDGPJQNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=NC(=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrF3N3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane

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